molecular formula C16H21N3O3 B5464853 1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5464853
M. Wt: 303.36 g/mol
InChI Key: BGJOOPATASJFNB-UHFFFAOYSA-N
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Description

The compound “N-[4-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide” is an organic compound containing an amine group (-NH2), a carbonyl group (C=O), and a pyrrolidine ring . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a five-membered ring containing nitrogen, would be a key structural feature. The phenyl group (a six-membered carbon ring) and the tert-butyl group (a four-carbon branch) would also contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine group could act as a nucleophile or a base, participating in reactions such as nucleophilic substitution or acid-base reactions . The carbonyl group could be involved in reactions such as nucleophilic addition or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound is a pharmaceutical, for example, its mechanism of action would depend on its interactions with biological targets in the body .

Properties

IUPAC Name

1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)19-9-11(8-13(19)20)15(22)18-12-6-4-10(5-7-12)14(17)21/h4-7,11H,8-9H2,1-3H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJOOPATASJFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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